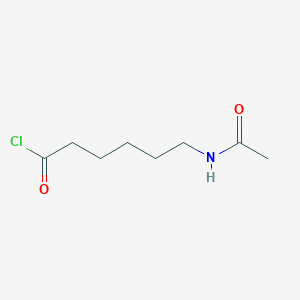

6-Acetamidohexanoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

6-acetamidohexanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-7(11)10-6-4-2-3-5-8(9)12/h2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPAYMAZZOMWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Acetamidohexanoyl Chloride

Classical Approaches for Carboxylic Acid Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For 6-acetamidohexanoic acid, this step is crucial and several classical reagents are employed.

Utilization of Thionyl Chloride and Oxalyl Chloride in Acyl Halide Generation

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgcsbsju.edu

Thionyl Chloride (SOCl₂): This reagent is widely used for preparing acyl chlorides. wikipedia.orgmasterorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride is often carried out neat or in an inert solvent. commonorganicchemistry.com The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. csbsju.edu For amino acids, the use of thionyl chloride may require the presence of a tertiary amine to neutralize the generated HCl. google.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion and is often preferred for its milder reaction conditions. researchgate.net The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgcommonorganicchemistry.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also volatile, facilitating workup. csbsju.edu Compared to thionyl chloride, oxalyl chloride is considered more selective but also more expensive. wikipedia.orgresearchgate.net

| Reagent | Catalyst | Byproducts | Key Features |

| Thionyl Chloride (SOCl₂) | Often none, sometimes a tertiary amine | SO₂, HCl | Widely used, gaseous byproducts |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | CO₂, CO, HCl | Milder conditions, selective, gaseous byproducts |

Phosphorous Halide Reagents in Carboxylic Acid Activation

Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also capable of converting carboxylic acids to acyl chlorides. wikipedia.orgpressbooks.pub

Phosphorus Trichloride (PCl₃): This reagent reacts with carboxylic acids to form the corresponding acyl chloride. pressbooks.pub

Phosphorus Pentachloride (PCl₅): PCl₅ is another effective chlorinating agent for this transformation. core.ac.uk

The use of phosphorus-based reagents can sometimes be less desirable due to the formation of non-volatile byproducts, which can complicate the purification process.

Strategic Precursor Synthesis for the 6-Acetamidohexanoyl Moiety

The direct precursor for 6-acetamidohexanoyl chloride is 6-acetamidohexanoic acid. targetmol.com This compound is synthesized from 6-aminohexanoic acid. mdpi.com

Amidation Reactions for N-Acetylation of 6-Aminohexanoic Acid Derivatives

The synthesis of 6-acetamidohexanoic acid involves the N-acetylation of 6-aminohexanoic acid. This is a standard amidation reaction where the amino group of 6-aminohexanoic acid is acylated. A common method involves reacting 6-aminohexanoic acid with acetic anhydride (B1165640) or acetyl chloride in the presence of a base to neutralize the acid byproduct.

Protection and Deprotection Strategies for Functional Groups During Synthesis

In the context of synthesizing 6-acetamidohexanoyl chloride, the primary functional groups of concern are the amino and carboxylic acid groups of the starting material, 6-aminohexanoic acid.

Amino Group Protection: During the conversion of the carboxylic acid to the acyl chloride, the amino group must be protected to prevent unwanted side reactions. The acetyl group in 6-acetamidohexanoic acid serves as this protecting group. masterorganicchemistry.com This protection is crucial as a free amino group would react with the chlorinating agent or the newly formed acyl chloride.

Carboxylic Acid Group: The carboxylic acid group itself is the site of reaction to form the acyl chloride. No protection is needed for this group as its conversion is the desired transformation.

The choice of the N-acetyl group as a protecting group is strategic because it is stable under the conditions required for acyl chloride formation.

Optimization of Reaction Conditions for Selective and High-Yield Preparation of Functionalized Acyl Chlorides

To ensure a successful synthesis of 6-acetamidohexanoyl chloride, several reaction parameters must be optimized.

Solvent: The choice of an inert solvent is critical to prevent side reactions. Common solvents include dichloromethane (B109758) (DCM), chloroform, and 1,2-dimethoxyethane (B42094) (DME). commonorganicchemistry.comgoogle.comresearchgate.net

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the chlorinating agents and minimize side reactions, and then allowed to warm to room temperature. google.comrsc.org

Stoichiometry of Reagents: The molar ratio of the carboxylic acid to the chlorinating agent is a key factor. An excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid. wikipedia.org

Catalyst: As mentioned, catalytic amounts of DMF are crucial when using oxalyl chloride. wikipedia.orgcommonorganicchemistry.com For thionyl chloride reactions, a tertiary amine can act as a catalyst and an acid scavenger. google.comgoogle.com

Work-up Procedure: Given that acyl chlorides are sensitive to moisture, anhydrous conditions must be maintained throughout the reaction and work-up. researchgate.netacs.org The high volatility of the byproducts from thionyl chloride and oxalyl chloride reactions simplifies purification, which is often achieved by removing the excess reagent and solvent under reduced pressure. csbsju.edureddit.com

By carefully controlling these parameters, the selective and high-yield preparation of 6-acetamidohexanoyl chloride can be achieved, providing a key building block for further synthetic applications.

Mechanistic Insights into the Reactivity of 6 Acetamidohexanoyl Chloride

Principles of Nucleophilic Acyl Substitution and Its Variants

Nucleophilic acyl substitution is the cornerstone of the chemistry of carboxylic acid derivatives, including acyl chlorides. pdx.edu The reaction involves the replacement of the chloride, a good leaving group, by a nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway. chemistrystudent.comsavemyexams.com

The initial step is the nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org The high electronegativity of both the oxygen and chlorine atoms polarizes the carbonyl group, rendering the carbon atom electron-deficient and highly susceptible to attack by nucleophiles. chemistrystudent.com This attack leads to the formation of a tetrahedral intermediate. ualberta.ca

This reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles. ualberta.ca Under basic conditions, the nucleophile is deprotonated, increasing its nucleophilicity and facilitating the initial attack on the acyl chloride. ualberta.ca

A common variant of this reaction is the Schotten-Baumann reaction, which is typically carried out in a two-phase system of water and an organic solvent in the presence of a base. youtube.com This method is often employed for the acylation of amines with acyl chlorides. The base neutralizes the hydrogen chloride that is formed during the reaction, preventing it from protonating the amine nucleophile and rendering it unreactive. savemyexams.com

Factors Influencing Reaction Kinetics and Selectivity in Acylation Processes

The rate and outcome of acylation reactions involving 6-acetamidohexanoyl chloride are influenced by several key factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of catalysts.

Nucleophile Reactivity: The nucleophilicity of the reacting species plays a significant role in the reaction kinetics. Generally, more nucleophilic species will react faster. For instance, primary amines are typically more reactive towards acyl chlorides than alcohols, and their reactivity can be further modulated by steric hindrance and electronic effects. youtube.com Cyclic secondary amines, for example, have been shown to be more nucleophilic than their non-cyclic counterparts. youtube.com

Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents are often used for acylation reactions as they can solvate the charged intermediates and transition states, potentially accelerating the reaction. In some cases, solvent choice can even dictate the reaction pathway, leading to different products. For example, solvent-controlled amidation of aroyl chlorides has been demonstrated to yield either primary amides or imides depending on the solvent used. rsc.org

Catalysis: The acylation reaction can be accelerated by the use of catalysts. Lewis acids can activate the acyl chloride towards nucleophilic attack. researchgate.net In the context of amine acylation, bases such as pyridine (B92270) or triethylamine (B128534) are commonly added to scavenge the HCl produced, thus preventing the protonation of the amine nucleophile and allowing the reaction to proceed to completion. niscpr.res.in

The selectivity of acylation is crucial when multiple reactive sites are present in the nucleophilic substrate. For instance, in the acylation of molecules with both primary and secondary amine groups, it is often possible to achieve selective acylation of the more nucleophilic and less sterically hindered primary amine. niscpr.res.in The use of specific acylating agents and reaction conditions can enhance this selectivity.

To illustrate the influence of these factors, consider the following hypothetical kinetic data for the acylation of a primary amine with an acyl chloride, demonstrating the effect of solvent polarity and temperature.

| Reaction Condition | Solvent | Temperature (°C) | Relative Rate Constant (k_rel) |

| 1 | Dichloromethane (B109758) | 25 | 1.0 |

| 2 | Acetonitrile | 25 | 3.5 |

| 3 | Dichloromethane | 50 | 2.2 |

| 4 | Acetonitrile | 50 | 7.8 |

This table is illustrative and based on general principles of chemical kinetics.

Similarly, the selectivity of acylation between a primary and a secondary amine can be influenced by the acylating agent.

| Acylating Agent | Substrate | Product Ratio (Primary Amide : Secondary Amide) |

| Acetyl Chloride | Mixture of Primary and Secondary Amine | 3 : 1 |

| Bulky Acyl Chloride | Mixture of Primary and Secondary Amine | 10 : 1 |

This table is illustrative and based on general principles of chemical selectivity.

Stereochemical Outcomes and Control in Reactions Mediated by 6-Acetamidohexanoyl Chloride

When 6-acetamidohexanoyl chloride reacts with a chiral nucleophile, the stereochemical outcome of the reaction is a critical consideration. If the nucleophile contains a stereogenic center, the formation of a new bond can potentially lead to a mixture of diastereomers.

The nucleophilic acyl substitution mechanism at the acyl chloride carbon does not directly involve the chiral center of the nucleophile in the bond-breaking or bond-forming steps that determine the stereochemistry at that center. Therefore, if the chiral center in the nucleophile is not adjacent to the reacting functional group and does not participate in the reaction, its configuration is typically retained.

However, if the chiral center is in proximity to the reacting nucleophilic atom, steric interactions in the transition state can influence the rate of reaction for different stereoisomers, a phenomenon known as kinetic resolution. This can lead to one stereoisomer reacting faster than the other.

Furthermore, in cases where the nucleophile itself is a racemic mixture, the use of a chiral auxiliary or a chiral catalyst can, in principle, induce stereoselectivity, leading to an enrichment of one diastereomer over the other. While specific studies on the stereochemical control in reactions of 6-acetamidohexanoyl chloride are not widely reported, principles from related systems, such as the synthesis of peptides using N-protected amino acid chlorides, are relevant. core.ac.uk In peptide synthesis, the preservation of stereochemical integrity at the α-carbon of the amino acid is paramount, and reaction conditions are carefully optimized to prevent racemization. core.ac.uk

Applications of 6 Acetamidohexanoyl Chloride in Contemporary Organic Synthesis

Advanced Bioconjugation and Molecular Labeling Strategies

6-Acetamidohexanoyl chloride, by virtue of its bifunctional nature, serves as a valuable building block in the construction of sophisticated molecular tools for biological investigations. Its acyl chloride group provides a reactive handle for covalent modification of nucleophiles such as amines and alcohols, while the acetamido group and the hexanoyl chain offer control over properties like solubility and spacing. This section details its application in the development of fluorescent probes, photoaffinity labels, and targeted small molecules.

Integration into Fluorescent Probes and Conjugates for Biological Investigations

The integration of 6-acetamidohexanoyl chloride, or its parent structure 6-aminohexanoic acid, into fluorescent probes is a common strategy to introduce a flexible spacer arm between the fluorophore and a recognition element or a reactive group. This spacer helps to minimize steric hindrance and potential quenching effects, thereby preserving the photophysical properties of the fluorescent dye and the binding affinity of the recognition moiety.

A notable example is the fluorescent probe 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, which is utilized for labeling antisense oligonucleotides. abcam.comabcam.co.jp In this molecule, the 6-acetamidohexanoic acid backbone serves to link the fluorescent naphthalimide core to a reactive group for conjugation. The hexanoyl chain provides a spatial separation that is often crucial for maintaining the functionality of both the dye and the biomolecule it is attached to.

The general utility of the 6-aminohexanoic acid (Ahx) linker is well-established in the synthesis of various fluorescent probes. nih.gov For instance, it has been incorporated into fluorescently labeled peptides designed for single-molecule localization microscopy (SMLM), a super-resolution imaging technique. nih.gov The flexibility and hydrophobicity of the Ahx linker are key attributes that contribute to the proper functioning of these advanced imaging probes. nih.gov

| Probe Component | Function | Relevance of 6-Acetamidohexanoyl Moiety |

| Fluorophore | Emits light upon excitation | The hexanoyl chain acts as a spacer, preventing quenching and steric hindrance. |

| Recognition Element | Binds to a specific biological target | The linker ensures the recognition element can access its target without interference from the bulky fluorophore. |

| Reactive Group | Forms a covalent bond with the target | The acyl chloride facilitates conjugation to nucleophilic residues on biomolecules. |

Derivatization for Photoaffinity Labeling and Ligand Development

Photoaffinity labeling is a powerful technique to identify and study protein-ligand interactions. A typical photoaffinity probe consists of a recognition moiety, a photoreactive group, and often a linker to connect them and an identification tag. nih.govnih.gov While direct literature citing the use of 6-acetamidohexanoyl chloride in photoaffinity probes is scarce, its underlying structure, 6-aminohexanoic acid, is a common choice for the linker component.

The synthesis of a photoaffinity label often involves the coupling of a molecule of interest to a linker that also contains a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). The acyl chloride of 6-acetamidohexanoyl chloride would readily react with an amine or alcohol on the molecule of interest to form a stable amide or ester linkage, respectively. The terminal acetamido group can be replaced with or modified to include a photoreactive moiety.

A hypothetical photoaffinity probe incorporating this linker could be designed as follows:

| Component | Example | Role in Photoaffinity Labeling |

| Recognition Moiety | A known ligand for a target protein | Provides binding specificity to the protein of interest. |

| Linker | 6-acetamidohexanoyl group | Provides a flexible spacer between the recognition moiety and the photoreactive group, minimizing interference with binding. |

| Photoreactive Group | Diazirine or Benzophenone | Upon photolysis, forms a highly reactive species that covalently crosslinks to the target protein. |

| Reporter Tag | Biotin or Alkyne | Enables detection and enrichment of the crosslinked protein-probe complex for subsequent analysis. |

The versatility of acyl chlorides in reacting with various nucleophiles makes 6-acetamidohexanoyl chloride a suitable reagent for the modular construction of such probes. nih.govwikipedia.org

Fabrication of Targeted Small Molecules for Biochemical and Cellular Studies

The principle of using a linker to connect a targeting moiety to a payload is central to the design of targeted small molecules, including antibody-drug conjugates (ADCs) and other targeted therapies. medchemexpress.comnih.gov The 6-aminohexanoic acid (Ahx) unit is frequently employed as a flexible and hydrophobic spacer in these constructs. nih.gov

For example, 6-aminohexanoic acid has been used as a linker in the synthesis of an antisense oligodeoxynucleotide-doxorubicin conjugate, demonstrating its utility in creating targeted drug delivery systems. nih.gov The presence of the linker was shown to enhance the stability of the conjugate. Furthermore, Boc-6-aminohexanoic acid is commercially available as a PROTAC (Proteolysis Targeting Chimera) linker, highlighting its importance in the development of this novel therapeutic modality. medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

The role of the 6-acetamidohexanoyl linker in such targeted small molecules can be summarized as follows:

| Feature | Description |

| Spatial Separation | It physically separates the targeting ligand from the therapeutic or reporter molecule, which can be crucial for maintaining the biological activity of both components. |

| Modulation of Physicochemical Properties | The alkyl chain can influence the solubility and membrane permeability of the conjugate. |

| Synthetic Handle | The acyl chloride provides a convenient point of attachment for conjugation to targeting molecules or payloads. |

Role in Peptide and Peptidomimetic Synthesis

In the realm of peptide science, 6-acetamidohexanoyl chloride and its derivatives play significant roles as modifying agents and as components of more complex peptide architectures. The ability to introduce this moiety at specific positions within a peptide sequence allows for the fine-tuning of its properties and the construction of constrained cyclic structures.

N-Acylation Reagent in Solid-Phase Peptide Synthesis (SPPS) Methodologies

N-terminal acylation is a common modification in peptide synthesis, often performed to mimic the natural structure of a protein segment, to block the N-terminal charge, or to introduce a specific functional group. nih.gov 6-Acetamidohexanoyl chloride can be employed as an N-acylation reagent in the final step of solid-phase peptide synthesis (SPPS) after the final N-terminal Fmoc or Boc protecting group has been removed.

The reaction involves the treatment of the resin-bound peptide, which has a free N-terminal amine, with 6-acetamidohexanoyl chloride in the presence of a non-nucleophilic base. This results in the formation of a stable amide bond, effectively capping the N-terminus of the peptide. This modification can increase the peptide's resistance to aminopeptidases, thereby enhancing its biological half-life.

| Step in SPPS | Action | Role of 6-Acetamidohexanoyl Chloride |

| 1. Resin Loading | The C-terminal amino acid is attached to the solid support. | - |

| 2. Iterative Deprotection and Coupling | The peptide chain is elongated by sequential addition of protected amino acids. | - |

| 3. Final N-terminal Deprotection | The protecting group on the N-terminal amino acid is removed. | - |

| 4. N-terminal Acylation | The free N-terminal amine is reacted with 6-acetamidohexanoyl chloride. | Acts as the acylating agent to introduce the 6-acetamidohexanoyl group. |

| 5. Cleavage and Deprotection | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | - |

While specific literature examples detailing the use of 6-acetamidohexanoyl chloride for this purpose are not abundant, the chemical principle is well-established within the standard repertoire of peptide chemistry. dtu.dkillinois.edu

Employment in Linker Chemistry for Peptide Modifications and Macrocyclization Strategies

Peptide macrocyclization is a widely used strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and metabolic stability. rsc.orgnih.govacs.orgresearchgate.net The introduction of linkers is often necessary to achieve cyclization, especially for peptides where the N- and C-termini are too distant for direct amide bond formation.

6-Aminohexanoic acid (Ahx) is a valuable building block for such linkers. nih.gov It can be incorporated into the peptide sequence during SPPS as an Fmoc-protected amino acid derivative. Its flexible six-carbon chain can be used to span distances and facilitate ring closure. For instance, it can be used to adjust the length of a bridging unit in sidechain-to-sidechain cyclization strategies. rsc.org The synthesis of cyclic peptides containing the 9-22 epitope from herpes simplex virus type 1 glycoprotein (B1211001) D has been reported, where Ahx was incorporated into the cyclic structure. nih.gov

The process of using an Ahx-derived linker in peptide macrocyclization can be outlined as follows:

Incorporation: An Fmoc-protected derivative of 6-aminohexanoic acid is incorporated into the linear peptide sequence at the desired position during SPPS.

Linear Peptide Synthesis: The synthesis of the linear peptide precursor is completed.

Cyclization: After cleavage from the resin and deprotection of the relevant functional groups, the peptide is subjected to cyclization conditions, where the Ahx unit acts as a flexible linker to facilitate the formation of the cyclic structure.

The use of linkers like 6-aminohexanoic acid provides a modular approach to peptide macrocyclization, allowing for the systematic variation of linker length and composition to optimize the pharmacological properties of the resulting cyclic peptide. nih.govrsc.org

Derivatization of Peptidomimetic Scaffolds for Structure-Activity Relationship (SAR) Studies

6-Acetamidohexanoyl chloride serves as a valuable reagent for the derivatization of peptidomimetic scaffolds, which are molecules designed to mimic the structure and function of natural peptides. In the realm of drug discovery and medicinal chemistry, the systematic modification of a lead compound and the subsequent evaluation of its biological activity, a process known as Structure-Activity Relationship (SAR) studies, is crucial for optimizing drug candidates. The unique bifunctional nature of 6-acetamidohexanoyl chloride, possessing a reactive acyl chloride and a protected amino functionality, allows for the introduction of a flexible, six-carbon acetylated linker onto amine-containing scaffolds.

The primary application in this context is the acylation of free amine groups present on a peptidomimetic core. This reaction, typically a nucleophilic acyl substitution, is robust and high-yielding. The introduction of the 6-acetamidohexanoyl moiety can systematically alter the physicochemical properties of the parent molecule. For instance, the acetamido group can participate in hydrogen bonding, potentially influencing the binding affinity of the peptidomimetic to its biological target. The hexanoyl chain provides conformational flexibility and can explore different regions of a binding pocket.

By creating a library of analogs, where the 6-acetamidohexanoyl group is appended at various positions of the peptidomimetic scaffold, medicinal chemists can probe the steric and electronic requirements of the target receptor or enzyme. The resulting SAR data provides critical insights into the molecular interactions governing biological activity, guiding the rational design of more potent and selective therapeutic agents.

| Parameter | Influence of 6-Acetamidohexanoyl Moiety | Rationale for SAR Studies |

| Solubility | Can increase hydrophilicity due to the amide group. | To modulate bioavailability and formulation properties. |

| Hydrogen Bonding | The acetamido group acts as both a hydrogen bond donor and acceptor. | To enhance binding affinity and specificity to the target. |

| Conformational Flexibility | The six-carbon chain allows for adaptable positioning within a binding site. | To explore optimal interactions with the target protein. |

| Steric Bulk | Introduces a linear chain that can probe for steric tolerance in the binding pocket. | To define the spatial constraints of the active site. |

Functionalization of Biological Macromolecules and Supramolecular Assemblies

Covalent Attachment to Proteins and Enzymes for Structural and Functional Probing

The covalent modification of proteins and enzymes with small molecules is a powerful tool for elucidating their structure, function, and interactions. 6-Acetamidohexanoyl chloride, as a reactive acylating agent, can be employed for the covalent labeling of specific amino acid residues on the surface of proteins. The primary targets for acylation by acyl chlorides are nucleophilic residues, with lysine (B10760008) being the most common due to the high reactivity of its side-chain primary amine under physiological conditions.

The reaction results in the formation of a stable amide bond between the 6-acetamidohexanoyl group and the protein. This modification can serve several purposes in chemical biology. If the acetyl group is replaced with a reporter tag (e.g., a fluorophore or a biotin molecule) in a modified version of the reagent, it allows for the visualization or affinity purification of the labeled protein.

Furthermore, the attachment of the 6-acetamidohexanoyl moiety itself can be used to probe the local environment of the modified residue. The six-carbon linker can act as a "tether" to explore nearby binding pockets or to introduce a specific chemical handle for further downstream modifications. By identifying the site of modification through techniques like mass spectrometry, researchers can gain valuable information about the surface accessibility and reactivity of different regions of the protein, providing insights into its tertiary and quaternary structure.

| Amino Acid Residue | Nucleophilic Group | Reactivity with 6-Acetamidohexanoyl Chloride |

| Lysine | ε-Amino group | High |

| Serine | Hydroxyl group | Moderate |

| Threonine | Hydroxyl group | Moderate |

| Tyrosine | Phenolic hydroxyl group | Moderate |

| Cysteine | Thiol group | Low (competing reactions) |

Modification of Oligonucleotides and Other Biopolymers for Enhanced Properties

The functionalization of oligonucleotides and other biopolymers is a rapidly expanding field with applications in diagnostics, therapeutics, and materials science. While direct modification of the phosphodiester backbone or the heterocyclic bases of oligonucleotides is complex, the introduction of amine-modified nucleosides during synthesis provides a convenient handle for post-synthetic modification. 6-Acetamidohexanoyl chloride can react with these primary amine groups to append the acetylated linker.

This modification can impart novel properties to the biopolymer. For instance, the introduction of the flexible, hydrophilic 6-acetamidohexanoyl chain can improve the aqueous solubility and cellular uptake of modified oligonucleotides. Furthermore, the terminal acetyl group could be replaced with other functional moieties to facilitate the conjugation of the biopolymer to other molecules, such as delivery vehicles or fluorescent probes.

In the broader context of biopolymers, materials like chitosan, which possesses abundant free amine groups, can be readily modified with 6-acetamidohexanoyl chloride. This acylation can alter the physical properties of the polymer, such as its solubility, swelling behavior, and biodegradability, tailoring it for specific biomedical applications like drug delivery systems or tissue engineering scaffolds.

Application in the Synthesis of Complex Organic Molecules

Utilization in the Formation of Amide Bonds for Diverse Chemical Scaffolds

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis. Acyl chlorides are highly reactive carboxylic acid derivatives that readily undergo nucleophilic acyl substitution with primary and secondary amines to form amides. 6-Acetamidohexanoyl chloride is a valuable building block in this context, allowing for the introduction of a specific N-protected, six-carbon aminoalkyl chain into a molecule.

This reagent can be used in the synthesis of a wide array of chemical scaffolds, from small molecule drug candidates to complex ligands for materials science. The reaction is typically high-yielding and proceeds under mild conditions, often only requiring a non-nucleophilic base to scavenge the HCl byproduct. The acetamido group provides protection for the amine, which can be deprotected in a subsequent step if a free amine is desired. This two-step process allows for the selective introduction of a primary amine at the end of a six-carbon linker.

| Reaction Component | Role in Amide Bond Formation |

| 6-Acetamidohexanoyl chloride | Electrophilic acylating agent |

| Primary or Secondary Amine | Nucleophile |

| Non-nucleophilic base (e.g., triethylamine (B128534), pyridine) | HCl scavenger |

| Aprotic solvent (e.g., dichloromethane (B109758), THF) | Reaction medium |

Role in Multi-Step Total Synthesis Approaches

In the context of multi-step total synthesis of complex natural products or other target molecules, 6-acetamidohexanoyl chloride can serve as a useful intermediate or building block. Its bifunctional nature allows it to be incorporated into a synthetic route to introduce a specific structural motif.

For example, it could be used to acylate a key intermediate, introducing a flexible linker that could be used for a subsequent cyclization reaction. Alternatively, the acetamido group could be part of a larger pharmacophore, and the acyl chloride functionality provides a convenient method for its installation.

While specific examples of the use of 6-acetamidohexanoyl chloride in published total syntheses are not widespread, its utility can be inferred from the general principles of synthetic strategy. The ability to introduce a protected amino group at a defined distance from a point of attachment is a common requirement in the assembly of complex molecular architectures. The commercial availability and reactivity of 6-acetamidohexanoyl chloride make it a plausible choice for such transformations in a synthetic chemist's toolkit.

Biochemical and Enzymatic Transformations Involving 6 Acetamidohexanoyl Derived Species

Examination of Enzymatic Pathways for 6-Amino-/6-Acetamidohexanoyl Coenzyme A Derivatives

The biosynthesis of nylon-6 precursors, such as 6-aminocaproic acid (also known as 6-aminohexanoic acid), has been a significant area of research in metabolic engineering. researchgate.netacs.orgnih.gov Retrosynthetic analysis has identified potential biosynthetic pathways starting from common metabolites. acs.orgnih.gov One such pathway involves the conversion of 2-oxoglutarate through a series of steps that mirror the ketoacid elongation pathway found in some archaea. acs.orgnih.gov

A key step in many biosynthetic pathways is the activation of a carboxylic acid to a Coenzyme A (CoA) thioester. This is often accomplished by acyl-CoA synthetases or ligases. plos.orgd-nb.info While direct evidence for an enzyme specific to 6-acetamidohexanoic acid is scarce, the promiscuity of some acyl-CoA ligases suggests that 6-acetamidohexanoic acid could potentially be converted to 6-acetamidohexanoyl-CoA. For instance, the plant-derived 4-coumarate:CoA ligase (4CL) has shown a broad substrate scope, activating various substituted carboxylic acids. d-nb.info Similarly, chemo-enzymatic methods have been developed for the synthesis of a wide array of acyl-CoA esters, demonstrating the feasibility of such conversions. mdpi.com

Once formed, a 6-aminohexanoyl-CoA or a hypothetical 6-acetamidohexanoyl-CoA could be acted upon by various enzymes. In engineered pathways for 6-aminocaproic acid, a thioesterase is required to hydrolyze the CoA ester. researchgate.net The thioesterase from E. coli, encoded by the ydil gene, has been noted for its high specificity for C6, C8, and C10 acyl-CoA substrates, making it a suitable candidate for this step. researchgate.net

Furthermore, the deacetylation of N-acetylated compounds is a known biological process. Amidase enzymes, such as 4-acetamidobutyrate deacetylase, are responsible for hydrolyzing the amide bond of N-acetylated molecules. google.com It is plausible that a similar amidase could deacetylate 6-acetamidohexanoyl-CoA or 6-acetamidohexanoic acid to their corresponding amino forms.

| Enzyme Class | Potential Role in 6-Acetamidohexanoyl Derivative Metabolism | Example/Homologous Enzyme | Substrate of Example Enzyme |

|---|---|---|---|

| Acyl-CoA Synthetase/Ligase | Activation of 6-acetamidohexanoic acid to its CoA ester. | 4-Coumarate:CoA Ligase (4CL) d-nb.info | Cinnamic acid derivatives d-nb.info |

| Thioesterase | Hydrolysis of 6-acetamidohexanoyl-CoA to 6-acetamidohexanoic acid. | YdiI from E. coli researchgate.net | C6, C8, and C10 acyl-CoAs researchgate.net |

| Amidase/Deacetylase | Deacetylation of 6-acetamidohexanoic acid or its CoA ester. | 4-Acetamidobutyrate Deacetylase google.com | 4-Acetamidobutyrate google.com |

Investigation of Amidic Moieties in Enzyme-Substrate and Enzyme-Inhibitor Interactions

The acetamido group [(CH₃C(=O)NH-)] is a critical functional group in many biological molecules and plays a significant role in molecular recognition by enzymes. The transformation of a primary amine to an acetamide (B32628) neutralizes the positive charge and introduces a hydrophobic methyl group and a hydrogen-bond donor/acceptor amide linkage. uky.edu These changes profoundly influence how a molecule interacts with an enzyme's active site.

N-terminal acetylation is a common protein modification, and the acetylated N-terminus often serves as a recognition motif for other proteins. uky.edu For example, the interaction between the E2 ubiquitin-conjugating enzyme UBE2M and the DCN1 subunit of a NEDD8 E3 ligase is dependent on the N-terminal acetylation of UBE2M. uky.edu The acetylated N-terminal methionine of UBE2M fits into a specific pocket on DCN1, stabilizing the complex. uky.edu

In the context of small molecule substrates, the amide group is crucial for binding and proper orientation within the active site. Studies on aminoacylase (B1246476) 3 (AA3), an enzyme that deacetylates Nα-acetylated aromatic amino acids, reveal the importance of the amide group in substrate binding. nih.gov The acetyl oxygen coordinates with a zinc ion in the active site and accepts hydrogen bonds, while the amide nitrogen participates in hydrogen bonding with other active site residues. nih.gov This network of interactions ensures the precise positioning of the substrate for catalysis.

The acetamido group can also be a key feature in enzyme inhibitors. N-acetyltransferase 1 (NAT-1) inhibitors often mimic the structure of the enzyme's natural substrates. scbt.com By presenting an amide group in a similar context to the substrate, these inhibitors can bind to the active site, either competitively or non-competitively, and block the acetylation of target molecules. scbt.com

For a molecule like 6-acetamidohexanoyl chloride or its derivatives, the acetamido group would be a primary point of interaction with an enzyme. The hexanoyl chain would likely interact with hydrophobic pockets in the active site, while the amide group would form specific hydrogen bonds, guiding the substrate into a catalytically competent orientation.

Implications for Metabolic Engineering and Biosynthetic Pathway Elucidation

The understanding of enzymatic transformations involving species like 6-amino- and 6-acetamidohexanoic acid has significant implications for metabolic engineering and the discovery of new biosynthetic pathways. The primary application is in the sustainable production of nylon precursors. researchgate.netacs.orgnih.gov Nylon-6 is a major polymer, and its monomer, caprolactam, is derived from 6-aminocaproic acid. acs.orgnih.gov

Metabolic engineering efforts have focused on creating microbial cell factories for the production of 6-aminocaproic acid from renewable feedstocks. researchgate.netacs.orgnih.gov This involves the design and implementation of novel biosynthetic pathways in organisms like Escherichia coli and Corynebacterium glutamicum. acs.orgnih.gov These pathways often require the identification and engineering of enzymes for novel biocatalytic steps. acs.orgnih.gov For instance, researchers have successfully produced 6-aminocaproic acid by implementing a pathway starting from 2-oxoglutarate in E. coli. acs.orgnih.gov

The elucidation of pathways for related molecules can also inform the design of pathways for other valuable chemicals. For example, the engineering of C. glutamicum for the production of valerolactam, the precursor to nylon-5, utilized enzymes from Pseudomonas putida. nih.gov This demonstrates the modularity of metabolic pathways and the potential to mix and match enzymes from different organisms to achieve a desired chemical synthesis.

Furthermore, the study of enzymes that act on N-acetylated compounds can lead to the discovery of new biosynthetic and degradation pathways. The presence of an enzyme that can process a 6-acetamidohexanoyl derivative in an organism could indicate a previously unknown metabolic route. This is particularly relevant in the context of xenobiotic degradation, as N-acetylation is a common step in the metabolism of foreign compounds.

| Target Compound | Engineered Organism | Key Pathway Feature/Enzyme Type | Reported Titer |

|---|---|---|---|

| 6-Aminocaproic Acid | Escherichia coli | Pathway from 2-oxoglutarate, ketoacid elongation enzymes acs.orgnih.gov | Up to 160 mg/L in batch fermentation acs.orgnih.gov |

| Valerolactam (Nylon-5 Precursor) | Corynebacterium glutamicum | L-lysine monooxygenase (davB) and 5-aminovaleramide amidohydrolase (davA) from P. putida nih.gov | Not specified |

| α-Aminoadipate (Adipic Acid Precursor) | Escherichia coli | Pathway from L-lysine, optimized using OptHandle algorithm mdpi.com | 1.10 ± 0.02 g/L mdpi.com |

Future Research Directions and Emerging Paradigms for 6 Acetamidohexanoyl Chloride

Development of Novel Catalytic Methods for Enhanced Synthesis and Derivatization

The synthesis and derivatization of 6-acetamidohexanoyl chloride traditionally rely on stoichiometric reagents. chemguide.co.uk Future advancements will likely focus on the development of more efficient and sustainable catalytic methods.

One promising area is the exploration of novel catalysts for the direct conversion of 6-acetamidohexanoic acid to its corresponding acyl chloride. While reagents like thionyl chloride and oxalyl chloride are effective, they generate stoichiometric waste. chemguide.co.ukwikipedia.org The development of catalytic systems, potentially involving Brønsted or Lewis acids, could offer a more atom-economical and environmentally benign approach. tandfonline.com Research into catalytic methods for amide and ester formation directly from carboxylic acids is an active field, and these principles could be adapted for the synthesis of 6-acetamidohexanoyl chloride and its derivatives. mdpi.comcatalyticamidation.info

Furthermore, organocatalysis presents a powerful tool for the derivatization of 6-acetamidohexanoyl chloride. mdpi.com Catalytic amounts of organic molecules, such as pyridines or N-heterocyclic carbenes, could facilitate reactions with a wide range of nucleophiles under mild conditions, offering high selectivity and functional group tolerance. wikipedia.org The development of chiral organocatalysts could also enable the enantioselective derivatization of this molecule, opening up new possibilities in asymmetric synthesis.

| Catalytic Approach | Potential Advantages | Representative Catalyst Types |

| Direct Chlorination | Reduced waste, milder conditions | Brønsted acids, Lewis acids |

| Organocatalytic Derivatization | High selectivity, broad substrate scope, metal-free | Pyridines, N-Heterocyclic Carbenes (NHCs) |

| Asymmetric Catalysis | Access to chiral derivatives | Chiral organocatalysts, transition metal complexes |

Exploration of New Reactivity Modes and Unconventional Synthetic Transformations

The dual functionality of 6-acetamidohexanoyl chloride offers opportunities for exploring novel reactivity patterns beyond simple nucleophilic acyl substitution. libretexts.orglibretexts.org The presence of both an electrophilic acyl chloride and a nucleophilic (after deprotonation) or hydrogen-bond-donating acetamido group within the same molecule could be exploited for unconventional synthetic transformations.

Future research could investigate intramolecular reactions of 6-acetamidohexanoyl chloride derivatives. Under specific conditions, the acetamido group could act as an internal nucleophile, leading to the formation of cyclic structures. The exploration of such cyclization reactions could provide access to novel heterocyclic compounds with potential biological activity.

Moreover, the molecule's structure is conducive to polymerization reactions. The acyl chloride can react with a suitable comonomer in a polycondensation reaction to form polyesters or polyamides. researchgate.netmdpi.com The acetamido group can be further functionalized to introduce specific properties into the resulting polymer. Research into the synthesis of novel functional polyamides and polyesters using 6-acetamidohexanoyl chloride as a monomer could lead to materials with tailored properties for specific applications. ncl.res.innih.gov

| Reactivity Mode | Potential Outcome | Synthetic Utility |

| Intramolecular Cyclization | Formation of heterocyclic compounds | Access to novel scaffolds for drug discovery |

| Polycondensation Reactions | Synthesis of functional polyamides and polyesters | Development of new materials with tailored properties |

| Orthogonal Derivatization | Selective modification of either the acyl chloride or acetamido group | Creation of complex molecular architectures |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The unique bifunctional nature of 6-acetamidohexanoyl chloride makes it an ideal candidate for interdisciplinary research, bridging synthetic chemistry with chemical biology and materials science. nih.govnih.gov

In the realm of chemical biology, 6-acetamidohexanoyl chloride can serve as a versatile linker for bioconjugation. umich.edu Its acyl chloride moiety can readily react with nucleophilic groups in biomolecules, such as the amino groups of lysine (B10760008) residues in proteins, to form stable amide bonds. The acetamido group can be modified with reporter molecules, such as fluorophores or biotin (B1667282), or with other functional moieties to create sophisticated bioprobes or targeted drug delivery systems. acs.org The flexible hexanoyl chain provides a spacer to minimize steric hindrance between the conjugated entities. mdpi.comresearchgate.net

In materials science, 6-acetamidohexanoyl chloride is a precursor to functional polyamides, which are important engineering plastics. researchgate.net By incorporating this monomer into polymer chains, materials with enhanced properties can be developed. For instance, the acetamido group can serve as a site for post-polymerization modification, allowing for the introduction of various functionalities to tailor the material's surface properties, biocompatibility, or responsiveness to external stimuli. ncl.res.in Copolymers of 6-aminohexanoic acid have been investigated for applications such as bone repair materials. researchgate.net

| Interdisciplinary Field | Application of 6-Acetamidohexanoyl Chloride | Potential Impact |

| Chemical Biology | Linker for bioconjugation, synthesis of bioprobes | Development of new diagnostic tools and targeted therapies |

| Materials Science | Monomer for functional polyamides and polyesters | Creation of advanced materials with tailored properties |

| Drug Delivery | Component of biodegradable polymers for controlled release | Improved efficacy and reduced side effects of pharmaceuticals |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Acetamidohexanoyl chloride in laboratory settings?

- Methodological Answer : The compound can be synthesized via acylation of 6-aminohexanoic acid derivatives. A common approach involves reacting 6-acetamidohexanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ under anhydrous conditions. Key parameters include maintaining a dry environment (e.g., molecular sieves) and controlling reaction temperature (0–5°C to minimize side reactions). Post-reaction purification via vacuum distillation or recrystallization in non-polar solvents is critical to isolate the acyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing 6-Acetamidohexanoyl chloride?

- Methodological Answer :

- FT-IR : Confirm the presence of the carbonyl (C=O) stretch (~1800 cm⁻¹) and amide N-H stretch (~3300 cm⁻¹).

- ¹H/¹³C NMR : Identify protons adjacent to the acyl group (δ 2.0–2.5 ppm for CH₂CO) and acetamido methyl protons (δ 1.9–2.1 ppm).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H⁺] for exact mass validation).

- Cross-referencing with computational models (e.g., DFT) enhances accuracy in spectral assignments .

Advanced Research Questions

Q. How do reaction conditions influence the acylation efficiency of 6-Acetamidohexanoyl chloride in complex molecular systems?

- Methodological Answer : Acylation efficiency depends on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilicity of the acyl chloride.

- Catalysts : Lewis acids (e.g., AlCl₃) may stabilize transition states in sterically hindered substrates.

- Temperature : Elevated temperatures (40–60°C) accelerate reactivity but risk decomposition.

- Substrate Accessibility : Steric hindrance in tertiary amines or bulky alcohols requires kinetic studies to optimize molar ratios .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing 6-Acetamidohexanoyl chloride derivatives?

- Methodological Answer :

- Comparative Analysis : Use control reactions (e.g., hydrolysis to carboxylic acid) to validate peak assignments.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track reaction pathways and confirm structural assignments.

- Statistical Validation : Apply principal component analysis (PCA) to differentiate spectral noise from genuine signals .

Q. What are the key stability considerations for 6-Acetamidohexanoyl chloride under varying storage conditions?

- Methodological Answer :

- Moisture Sensitivity : Hydrolysis to 6-acetamidohexanoic acid occurs rapidly in humid environments. Store under inert gas (N₂/Ar) with desiccants (silica gel).

- Thermal Stability : Decomposition above 60°C generates HCl and acetamide byproducts. Conduct accelerated aging studies (TGA/DSC) to determine shelf-life.

- Light Sensitivity : UV-Vis studies show photodegradation in transparent solvents; amber glassware is recommended .

Data Presentation and Analysis Guidelines

Q. What statistical methods are appropriate for analyzing kinetic data in 6-Acetamidohexanoyl chloride reactions?

- Methodological Answer :

- Non-linear Regression : Fit time-dependent concentration data to pseudo-first/second-order models.

- Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants at multiple temperatures.

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., k, Eₐ) .

Q. How should researchers design experiments to mitigate batch-to-batch variability in synthesized 6-Acetamidohexanoyl chloride?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.